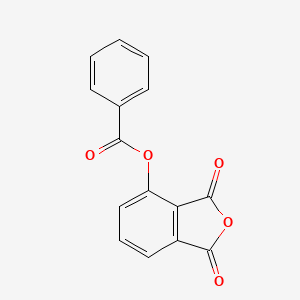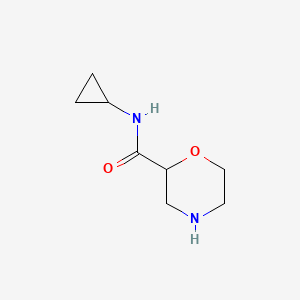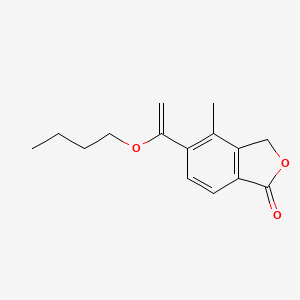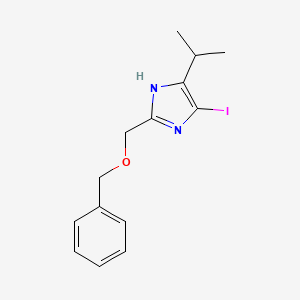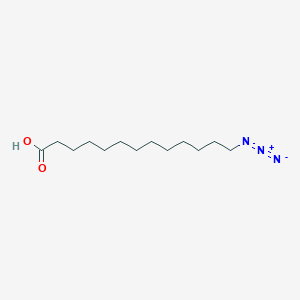
13-Azidotridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidotridecanoic acid would be a fatty acid derivative where an azido group is attached to tridecanoic acid. Tridecanoic acid, or tridecylic acid, is an organic compound with the formula CH3(CH2)11CO2H. It is a 13-carbon saturated fatty acid .
Synthesis Analysis
While specific synthesis methods for 13-Azidotridecanoic acid are not available, fatty acids can generally be synthesized through various methods including the oxidation of aldehydes or alcohols, or through the hydrolysis of esters .Molecular Structure Analysis
The molecular structure of 13-Azidotridecanoic acid would consist of a 13-carbon chain with a carboxylic acid group at one end and an azido group at a specified location. The exact structure would depend on the position of the azido group .Chemical Reactions Analysis
Fatty acids, including tridecanoic acid, can undergo various chemical reactions. They can react with bases to form salts, and with alcohols to form esters. The presence of the azido group could potentially introduce additional reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 13-Azidotridecanoic acid would be influenced by its long carbon chain and the functional groups present. It would likely be a solid at room temperature, and its solubility in water would be limited .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
141779-78-4 |
|---|---|
Formule moléculaire |
C13H25N3O2 |
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
13-azidotridecanoic acid |
InChI |
InChI=1S/C13H25N3O2/c14-16-15-12-10-8-6-4-2-1-3-5-7-9-11-13(17)18/h1-12H2,(H,17,18) |
Clé InChI |
QGHYXKXWBVOVGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCN=[N+]=[N-])CCCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


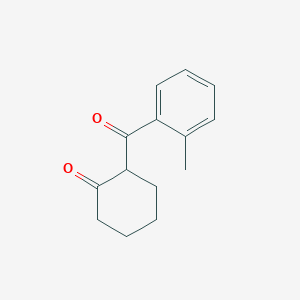
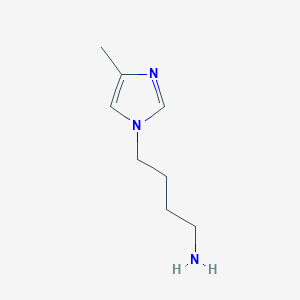
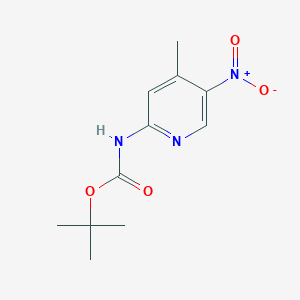
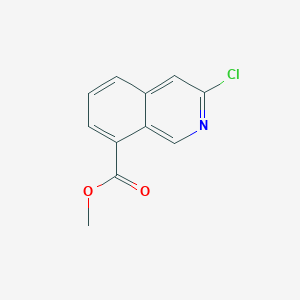
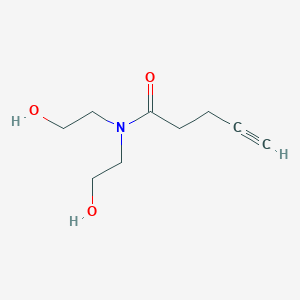
![11-ethyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]quinoline](/img/structure/B8703123.png)
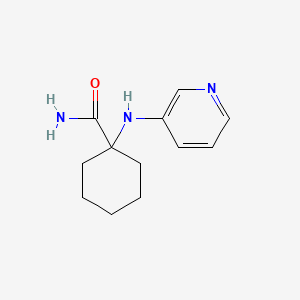
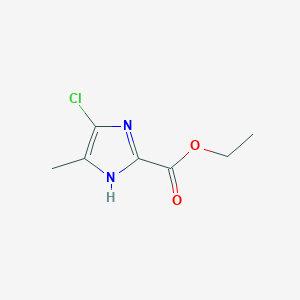
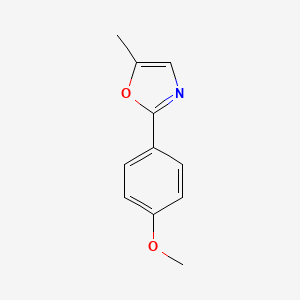
![2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B8703133.png)
